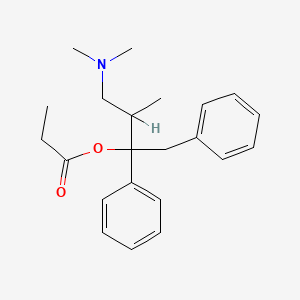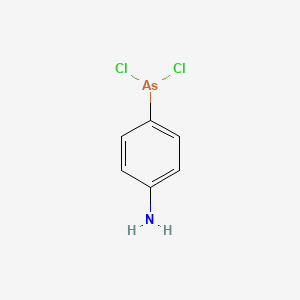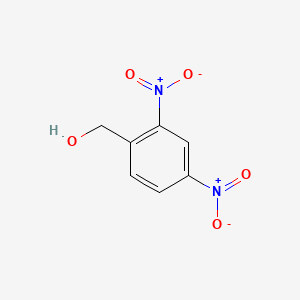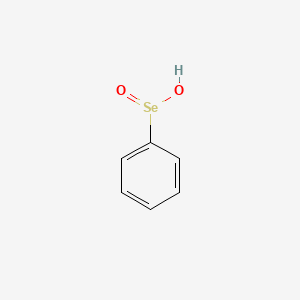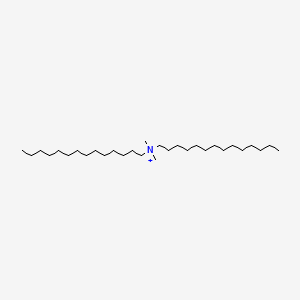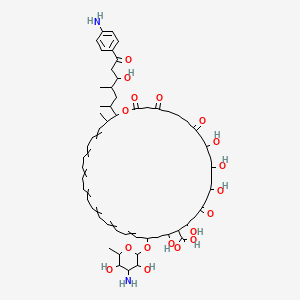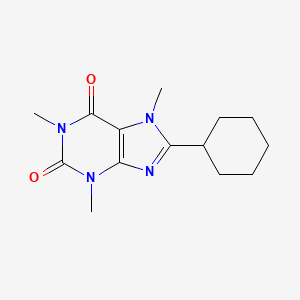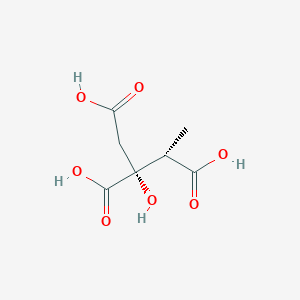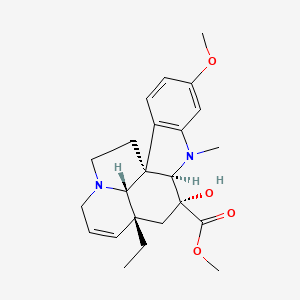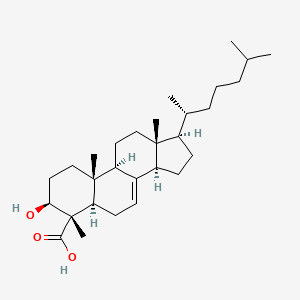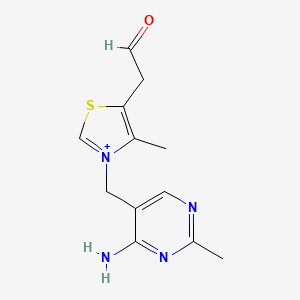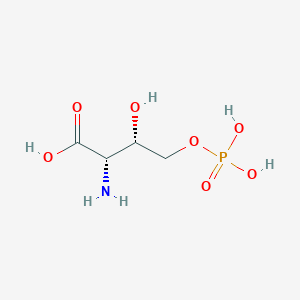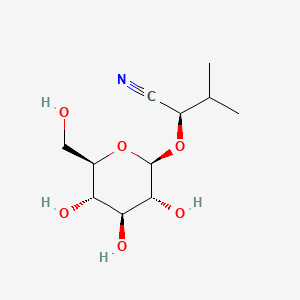
Epiheterodendrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epiheterodendrin is a natural product found in Hordeum vulgare, Oemleria cerasiformis, and Rhodotypos scandens with data available.
Applications De Recherche Scientifique
Cyanogenesis in Barley
Epiheterodendrin, a cyanogenic β-d-glucoside derived from leucine, is specifically accumulated in the leaf epidermis of barley (Hordeum vulgare L.). Barley leaves, however, are not cyanogenic due to the absence of a cyanide-releasing β-d-glucosidase. Research by Nielsen et al. (2006) in "Planta" focused on reconstituting cyanogenesis in barley leaf epidermal cells through the expression of a cyanogenic β-d-glucosidase from sorghum. This led to a significant reduction in colonization by Blumeria graminis, the fungus causing barley powdery mildew (Nielsen et al., 2006).
Biochemical Analysis and Synthesis
Nielsen et al. (2002) in "Plant Physiology" studied the presence of cyano glucosides, including epiheterodendrin, in barley seedlings. Epiheterodendrin was the only cyanogenic glucoside among them, comprising 12-18% of the total cyano glucosides content. This study suggests the biochemical pathways for the formation of these compounds and their localization in plant tissues (Nielsen et al., 2002). Moreover, a 2016 study by Møller et al. in "Journal of Natural Products" provided a method for the chemical synthesis of epiheterodendrin, among other cyanogenic glucosides, highlighting a stereocontrolled approach for synthesizing these compounds (Møller et al., 2016).
Propriétés
Numéro CAS |
57103-47-6 |
|---|---|
Nom du produit |
Epiheterodendrin |
Formule moléculaire |
C11H19NO6 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
(2R)-3-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile |
InChI |
InChI=1S/C11H19NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h5-11,13-16H,4H2,1-2H3/t6-,7+,8+,9-,10+,11+/m0/s1 |
Clé InChI |
CQWWASNOGSDPRL-OVHRRVLLSA-N |
SMILES isomérique |
CC(C)[C@H](C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CC(C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O |
SMILES canonique |
CC(C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O |
Synonymes |
epiheterodendrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



